Hippeastrine (Hydrobromide)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hippeastrine (Hydrobromide) can be synthesized through various chemical reactions involving the extraction of the alkaloid from plant sources followed by its conversion to the hydrobromide salt. The extraction process typically involves the use of organic solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production of Hippeastrine (Hydrobromide) involves large-scale extraction from plant materials, followed by purification and conversion to the hydrobromide form. The process is optimized to ensure high yield and purity, making it suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Hippeastrine (Hydrobromide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions include various derivatives of Hippeastrine (Hydrobromide) with modified biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Hippeastrine (Hydrobromide) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying alkaloid chemistry and developing new synthetic methodologies.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promising results in antiviral and anticancer research, particularly in inhibiting Zika virus infection and suppressing tumor cell proliferation
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Hippeastrine (Hydrobromide) exerts its effects through various molecular targets and pathways. It is known to inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it has been shown to inhibit Zika virus infection by targeting viral replication processes .
Comparison with Similar Compounds
Hippeastrine (Hydrobromide) is part of the homolycorine-type alkaloids, which include compounds like homolycorine and trispherine . Compared to these similar compounds, Hippeastrine (Hydrobromide) exhibits unique biological activities, particularly its potent antiviral and anticancer effects .
List of Similar Compounds
- Homolycorine
- Trispherine
- Lycorine
- Galanthamine
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials .
Properties
IUPAC Name |
9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQPIOQRPAGNGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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